molecular formula C12H11N3O4 B1414778 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152882-20-6

5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1414778
CAS RN: 1152882-20-6
M. Wt: 261.23 g/mol
InChI Key: ZGEANWLBDMENLK-UHFFFAOYSA-N
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Description

The compound “5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives have been found to have various biological applications, including antifungal properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazole derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring attached to a carboxylic acid group and a 4-nitrophenyl group. The ethyl group would be attached to the 5-position of the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole derivatives are crystalline solids .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of new derivatives from pyrazole carboxylic acid derivatives, including bis-carboxamide derivatives and β-hydroxy ester derivatives, has been a focus of study. These derivatives were synthesized from 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and 4-(ethoxycarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid using various diamines and ethylene glycol. The synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis methods (Kasımoğulları, Maden, & Mert, 2012).

Antiglaucoma Activity 2. Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and demonstrated inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes. These derivatives showed potent inhibitory effects, more than the parent inhibitor and acetazolamide, suggesting their potential in antiglaucoma treatments (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Ionization Constant Studies 3. The ionization constants of several pyrazole carboxylic acids were determined in different ethanol-water mixtures using potentiometric titration. This study focused on the effects of structure and solvent on the acidity of pyrazole carboxylic acids, providing insights into their chemical behavior (Alkan, Zeybek, Doğan, Kasımoğulları, Erdoğan, & Kılıç, 2009).

Synthesis and Pharmacological Investigation 4. New series of pyrazole carboxylic acid derivatives were synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds, particularly 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, demonstrated significant activities with mild ulcerogenic potential compared to indomethacin, indicating their potential as novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Structural and Spectral Investigations 5. Detailed experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were conducted. This included characterization using NMR, FT-IR, thermo gravimetric analysis, single-crystal X-ray diffraction, and density functional theory (DFT) calculations, providing comprehensive insights into the molecular structure and properties of this compound (Viveka et al., 2016).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and functional groups. Some pyrazole derivatives have been found to inhibit certain enzymes, which can lead to their biological effects .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

5-ethyl-1-(4-nitrophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-11-10(12(16)17)7-13-14(11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEANWLBDMENLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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